N-Benzyloxycarbonyl-O-benzoyl Aspartame N-Benzyloxycarbonyl-O-benzoyl Aspartame
Brand Name: Vulcanchem
CAS No.: 5262-07-7
VCID: VC21145438
InChI: InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1
SMILES: COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C29H30N2O7
Molecular Weight: 518.6 g/mol

N-Benzyloxycarbonyl-O-benzoyl Aspartame

CAS No.: 5262-07-7

Cat. No.: VC21145438

Molecular Formula: C29H30N2O7

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyloxycarbonyl-O-benzoyl Aspartame - 5262-07-7

Specification

CAS No. 5262-07-7
Molecular Formula C29H30N2O7
Molecular Weight 518.6 g/mol
IUPAC Name benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1
Standard InChI Key IVJGBERAZUMDJM-DQEYMECFSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator